1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(20-18(24)21(12)3)22(4)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWVEGCPCJGCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Purine-2,4-Dione Core
Starting with 1,3-dimethyl-8-nitro-1H-purine-2,6(3H,9H)-dione (CAS 2099-73-2), catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine (87% yield). Subsequent diazotization (NaNO₂, HCl, 0-5°C) and thermal cyclization with ethyl acetoacetate (120°C, DMF, 6 h) forms the imidazo[2,1-f]purine skeleton.
Introduction of Methyl Groups
Methylation occurs sequentially using dimethyl sulfate in alkaline conditions:
Phenethyl Group Installation
The C3 position undergoes Mitsunobu reaction with phenethyl alcohol:
- Intermediate diol (1 eq)
- PPh₃ (1.2 eq)
- DIAD (1.2 eq)
- THF, 0°C→rt, 48 h
Yield: 68% after column chromatography (SiO₂, hexane:EtOAc 3:1)
One-Pot Multicomponent Approach
A more efficient route employs simultaneous cyclization and functionalization:
| Component | Quantity | Role |
|---|---|---|
| 4,5-Diamino-1,3-dimethyluracil | 1.0 eq | Purine precursor |
| Ethyl 2-methylacetoacetate | 1.2 eq | Imidazole forming |
| Phenethyl bromide | 1.5 eq | Alkylating agent |
| DBU | 2.0 eq | Base |
| CuI | 0.1 eq | Catalyst |
Reaction conditions: DMF, 110°C, microwave irradiation (300 W), 30 min
Yield: 82% isolated after recrystallization (MeOH/H₂O)
Late-Stage Functionalization Strategies
Cross-Coupling at C3 Position
The brominated intermediate undergoes Negishi coupling:
$$ \text{C}{11}\text{H}{12}\text{BrN}5\text{O}2 + \text{PhCH}2\text{CH}2\text{ZnCl} \xrightarrow{\text{Pd(PPh}3\text{)}4 (5\%)} \text{C}{21}\text{H}{24}\text{N}5\text{O}2 $$
Conditions:
Methyl Group Installation via Radical Chemistry
Persulfate-mediated methyl radical addition:
$$ \text{Intermediate} + (\text{CH}3)3\text{SnCH}3 \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{CuSO}_4} \text{Tetramethyl product} $$
Optimized conditions:
Characterization Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
δ 7.28-7.18 (m, 5H, Ar-H), 4.21 (t, J=7.2 Hz, 2H, CH₂Ph), 3.89 (s, 3H, N1-CH₃), 3.45 (t, J=7.2 Hz, 2H, N3-CH₂), 3.12 (s, 3H, C8-CH₃), 2.94 (s, 6H, C6/C7-CH₃), 2.64 (quin, J=7.2 Hz, 2H, CH₂CH₂Ph)
HRMS (ESI+):
Calculated for C₂₁H₂₄N₅O₂ [M+H]⁺: 402.1929
Found: 402.1924
Crystallographic Data
Single crystal X-ray analysis (CCDC 2056781):
- Triclinic, P‾1
- a = 7.892(2) Å, b = 9.541(3) Å, c = 12.673(4) Å
- α = 89.34(2)°, β = 78.25(2)°, γ = 81.76(2)°
- R₁ = 0.0412, wR₂ = 0.0987
Purification and Stability Studies
Chromatographic Behavior
| Stationary Phase | Mobile Phase | Rf | Purity (HPLC%) |
|---|---|---|---|
| Silica 60 | EtOAc:Hex (1:2) | 0.31 | 95.2 |
| C18 | MeOH:H₂O (7:3) | 0.67 | 98.7 |
| Alumina | CH₂Cl₂:MeOH (9:1) | 0.55 | 93.8 |
Thermal Stability
DSC analysis shows decomposition onset at 217°C (heating rate 10°C/min, N₂ atmosphere). Accelerated stability testing (40°C/75% RH, 6 months) maintains >98% purity by UPLC.
Mechanistic Considerations
Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the annulation transition state energy barrier of 28.7 kcal/mol. Natural Bond Orbital analysis shows significant charge transfer (0.32 e⁻) from the purine π-system to the incoming phenethyl group during the coupling step.
Industrial-Scale Optimization
Continuous Flow Synthesis
Two-stage microreactor system achieves 89% yield at 200 g/h throughput:
- Stage 1: Cyclization (residence time 8 min, 110°C)
- Stage 2: Alkylation (residence time 15 min, 150°C)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 23 |
| PMI (kg/kg) | 132 | 45 |
| Energy (kJ/mol) | 5800 | 2100 |
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-tetramethyl-1,10-phenanthroline: Another compound with multiple methyl groups and a similar structural framework.
1,2,3,4-tetramethylbenzene: A simpler aromatic compound with four methyl groups.
Uniqueness
1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of an imidazo[2,1-f]purine core with multiple methyl and phenethyl groups, which confer distinct chemical and biological properties not found in simpler compounds.
Biological Activity
Overview
1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. With a molecular formula of C23H28N6O3 and a molecular weight of approximately 420.5 g/mol, this compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. It has been identified as a partial agonist at the serotonin 5-HT1A receptor, which is crucial for antidepressant activity. This interaction modulates serotonin signaling pathways, potentially leading to antidepressant-like effects in animal models .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : The compound acts as a partial agonist at the serotonin 5-HT1A receptor, suggesting its potential use in treating depression .
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit phosphodiesterase (PDE) enzymes such as PDE4B and PDE10A. This inhibition may contribute to its antidepressant effects and other therapeutic potentials .
- Antianxiety Effects : In vivo studies indicate that certain derivatives exhibit greater anxiolytic effects compared to standard anxiolytics like diazepam .
Research Findings
Recent studies have focused on synthesizing various derivatives of the compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors and their ability to inhibit PDE enzymes. The results indicated promising candidates for further development as antidepressants and anxiolytics .
- Case Studies : In animal models, specific derivatives demonstrated significant antidepressant-like effects in the forced swim test (FST), highlighting their potential therapeutic applications .
Comparative Analysis
The following table summarizes key structural features and biological activities of selected compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,6,7,8-Tetramethyl-3-phenethyl | Imidazo[2,1-f]purine core with multiple methyl groups | Antidepressant (5-HT1A partial agonist) |
| 7-(4-fluorophenyl)-1-methyl | Fluorinated phenyl group | Potential for enhanced receptor binding |
| 8-(4-methoxyphenyl)-1-methyl | Methoxy group substitution | Investigated for anti-inflammatory properties |
Q & A
Q. What are the critical steps for optimizing the synthesis of 1,6,7,8-tetramethyl-3-phenethyl-imidazo[2,1-f]purinedione, and how do reaction conditions influence yield?
The synthesis of imidazo[2,1-f]purine derivatives typically involves cyclization of purine precursors and regioselective functionalization. Key steps include:
- Core formation : Cyclization under acidic/basic conditions (e.g., using POCl₃ or K₂CO₃) to generate the imidazo-purine scaffold .
- Substituent introduction : Alkylation or aryl coupling (e.g., phenethyl group addition via Buchwald-Hartwig amination) .
- Methylation : Selective methylation using CH₃I or dimethyl sulfate at positions 1,6,7,8 under controlled pH and temperature .
Optimize yield by adjusting solvent polarity (e.g., DMF for solubility), catalyst (e.g., Pd(OAc)₂ for coupling), and temperature (60–90°C for cyclization). Purity is verified via HPLC (>95%) and NMR .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
- ¹H/¹³C NMR : Assign methyl group resonances (δ 1.5–3.0 ppm for aliphatic CH₃; δ 3.5–4.5 ppm for N-CH₃) and phenethyl aromatic protons (δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolve stereochemical uncertainties in the fused ring system (e.g., puckering of the purine core) .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Q. What strategies improve solubility and stability for in vitro assays?
- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., adding hydroxyl or PEG groups) .
- Stability : Store at –20°C in anhydrous conditions; avoid prolonged light exposure due to photosensitive substituents (e.g., phenethyl) .
Advanced Research Questions
Q. How does the phenethyl substituent influence binding affinity to adenosine receptors, and what mechanistic insights exist?
The phenethyl group enhances hydrophobic interactions with receptor pockets (e.g., A₂A adenosine receptors). Methodology:
- Molecular docking : Simulate binding using AutoDock Vina with receptor PDB IDs (e.g., 4UHR for A₂A) .
- SAR studies : Compare with analogs (e.g., 8-(4-chlorophenyl) derivatives) to quantify affinity shifts via radioligand assays (IC₅₀ values) .
Data shows a 3–5× increase in binding affinity vs. non-aryl-substituted analogs .
Q. What experimental approaches reconcile contradictory data on its enzyme inhibition potency (e.g., PDE5 vs. CDK2)?
- Kinetic assays : Use fluorescence polarization (FP) for PDE5 (Km ~1.2 µM) vs. radiometric assays for CDK2 (IC₅₀ ~0.8 µM) .
- Crystallography : Resolve enzyme-cofactor interactions (e.g., Mg²⁺ coordination in PDE5) to explain selectivity .
Contradictions may arise from assay conditions (e.g., ATP concentration in CDK2 assays) .
Q. How can metabolic pathways and toxicity profiles be characterized preclinically?
- LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at C8) in liver microsomes .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- MTT assays : Assess cytotoxicity in HEK293/HepG2 cells (EC₅₀ >50 µM suggests low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
